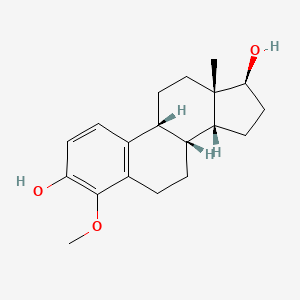

4-Methoxy-d3 17beta-estradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-d3 17beta-estradiol is a synthetic derivative of 17beta-estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific studies. The molecular formula of this compound is C19H23D3O3, and it has a molecular weight of 305.43 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-d3 17beta-estradiol typically involves the introduction of a methoxy group at the 4-position of the 17beta-estradiol molecule. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-d3 17beta-estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol .

Aplicaciones Científicas De Investigación

Pharmacological Applications

4-Methoxy-d3 17beta-estradiol is primarily studied for its estrogenic activity. Its pharmacological applications include:

- Hormone Replacement Therapy (HRT) : Like other estrogens, it is investigated for use in HRT to alleviate menopausal symptoms and prevent osteoporosis. Studies show that estradiol derivatives can improve bone density and reduce the risk of fractures in postmenopausal women .

- Cancer Treatment : Research indicates that certain estrogen derivatives, including methoxylated forms like this compound, may play a role in cancer therapies. They have been shown to inhibit the growth of estrogen-dependent tumors, such as breast cancer, by modulating estrogen receptor activity .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for understanding estrogen metabolism and signaling pathways:

- Metabolism Studies : It is utilized in studies examining the metabolic pathways of estrogens. For instance, research has demonstrated that methoxylated estrogens can influence the formation of catechol estrogens and their subsequent biological effects .

- Estrogen Receptor Modulation : This compound is studied for its ability to selectively bind to estrogen receptors (ERs), which can help elucidate the mechanisms of action of different estrogenic compounds. Understanding these interactions is crucial for developing selective estrogen receptor modulators (SERMs) that can target specific tissues while minimizing side effects .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of this compound:

- Cognitive Function : Research suggests that this compound may have beneficial effects on cognitive function, particularly in aging populations. It has been shown to enhance neuroprotection against oxidative stress and promote neuronal survival .

- Retinal Protection : Investigations into retinal applications indicate that this compound could be used for targeted delivery in ocular therapies, potentially protecting against neurodegenerative diseases affecting vision .

Case Studies and Research Findings

The following table summarizes key findings from various studies involving this compound:

Mecanismo De Acción

The mechanism of action of 4-Methoxy-d3 17beta-estradiol involves its interaction with estrogen receptors. It binds to these receptors, activating them and initiating a cascade of cellular events. This includes the regulation of gene expression and modulation of various physiological processes. The compound also inhibits key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase .

Comparación Con Compuestos Similares

Similar Compounds

17beta-estradiol: The parent compound, naturally occurring estrogen.

4-Methoxy-17beta-estradiol: Similar structure but without deuterium labeling.

Estrone: Another naturally occurring estrogen with a similar structure.

Uniqueness

4-Methoxy-d3 17beta-estradiol is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, allowing for more precise and accurate measurements .

Actividad Biológica

4-Methoxy-d3 17beta-estradiol (4-ME2) is a methoxylated derivative of estradiol, an important endogenous estrogen with significant biological activity. This compound is notable for its potential therapeutic applications and its role in various physiological processes.

Chemical Structure and Synthesis

This compound is synthesized from estradiol through the action of catechol O-methyltransferase, which converts 4-hydroxyestradiol into 4-ME2. The chemical structure includes a methoxy group at the 4-position of the A-ring of the estradiol molecule, contributing to its unique biological properties.

Biological Activity

The biological activity of 4-ME2 can be categorized into several key areas:

- Estrogenic Activity : 4-ME2 exhibits estrogenic properties similar to those of estradiol, influencing various tissues through estrogen receptors (ERs). It demonstrates uterotrophic effects, promoting uterine weight gain in animal models, which indicates its potential role in reproductive health .

- Metabolic Regulation : Research indicates that 4-ME2 may play a role in metabolic processes. It has been shown to influence glucose metabolism and lipid profiles, suggesting potential implications for conditions such as obesity and diabetes .

- Neuroprotective Effects : Similar to estradiol, 4-ME2 may exert neuroprotective effects through its action on brain estrogen receptors. Studies have demonstrated that it can enhance cognitive function and protect against neurodegenerative processes .

Table: Comparative Biological Activity of Estrogens

| Estrogen Type | Estrogenic Activity (%) | Uterine Weight Gain (%) | Uterotrophic Effect | SHBG RBA (%) |

|---|---|---|---|---|

| Estradiol (E2) | 100 | 506 ± 20 | +++ | 100 |

| Estrone (E1) | 11 ± 8 | 490 ± 22 | +++ | 20 |

| Estriol (E3) | 10 ± 4 | 468 ± 30 | +++ | 3 |

| 4-Methoxy-d3 E2 | 1.3 ± 0.2 | 260 | ++ | 9 |

This table summarizes the comparative activity of various estrogens, highlighting the significant uterotrophic effects of 4-ME2 relative to other estrogens.

Case Study: Neuroendocrine Aging and Estrogen Receptor Density

A recent study investigated the effects of neuroendocrine aging on estrogen receptor density in the brain, revealing that higher estrogen receptor density is associated with cognitive performance in postmenopausal women. The study utilized positron emission tomography (PET) to measure brain uptake of a radiotracer linked to estrogen receptors, showing that compounds like estradiol and its derivatives could influence cognitive health during aging .

The mechanisms by which 4-ME2 exerts its biological effects include:

- Interaction with Estrogen Receptors : Binding to ERs leads to activation of gene transcription involved in reproductive and metabolic functions.

- Regulation of Neurotransmitter Systems : It may modulate neurotransmitter levels, impacting mood and cognitive function.

- Influence on Cell Proliferation : Through ER-mediated pathways, it can affect cell growth and differentiation in various tissues.

Propiedades

IUPAC Name |

(8R,9R,13S,14R,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13+,15+,17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-KUPRSHKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.